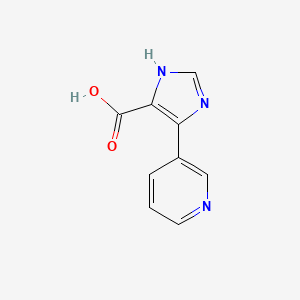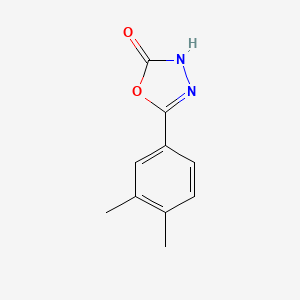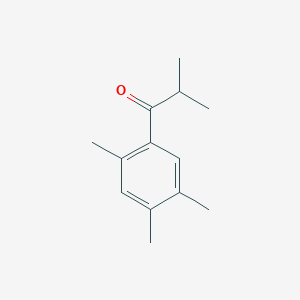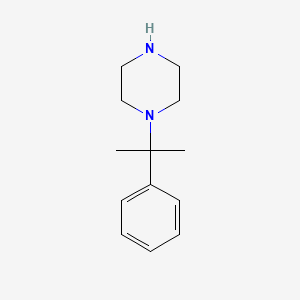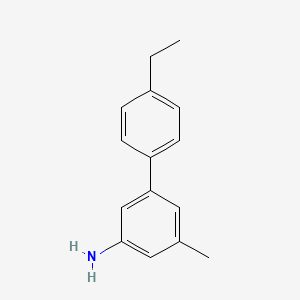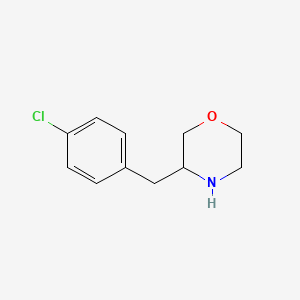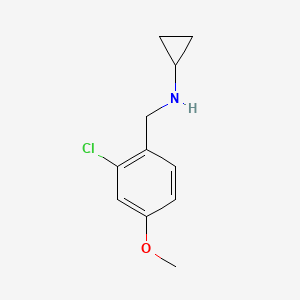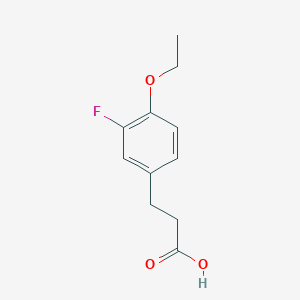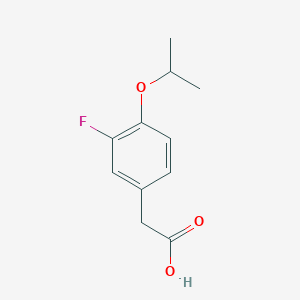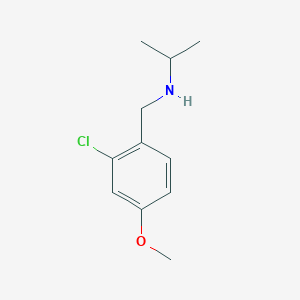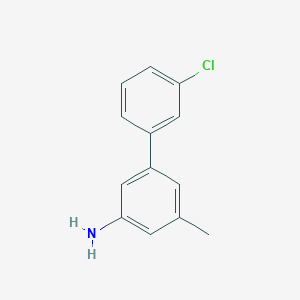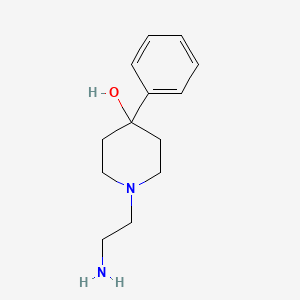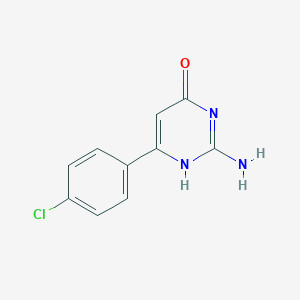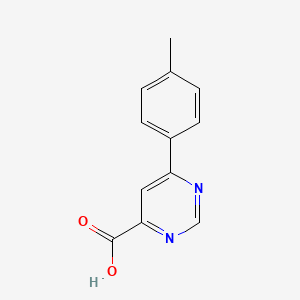
6-(4-Methylphenyl)pyrimidine-4-carboxylic acid
Vue d'ensemble
Description
6-(4-Methylphenyl)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Methylphenyl)pyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Methylphenyl)pyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nonlinear Optics and Pharmacology : Pyrimidine derivatives, including phenyl pyrimidine derivatives, have shown promising applications in medicine and nonlinear optics (NLO) fields. Their NLO properties suggest potential use in optoelectronic applications (Hussain et al., 2020).
Anti-ulcer Activity : Certain 6-methyl-4-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters have been synthesized and tested for anti-ulcer activity, indicating the therapeutic potential of these compounds (Rana et al., 2011).
Antihypertensive Activity : Similar pyrimidine derivatives have been synthesized and tested for antihypertensive activity, contributing to our understanding of the structure-activity relationship in this class of compounds (Rana et al., 2004).
Anti-Inflammatory and Analgesic Agents : Pyrimidine heterocycles, especially those with hydroxy groups, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. The nature of the substituent played a significant role in these activities (Muralidharan et al., 2019).
Synthesis and Molecular Structure : The synthesis and molecular structure of related pyrimidine derivatives have been extensively studied, contributing to the understanding of their chemical properties and potential applications (Chen et al., 2012).
Antiallergic Activity : Some pyrimidine derivatives have been found to enhance antiallergic activity in biological tests, suggesting potential pharmaceutical applications (Hermecz et al., 1983).
Covalent Hydration Studies : Research on pyrimidine-5-carboxylic acids and their derivatives, including hydration properties, helps in understanding their chemical behavior, which is relevant for pharmaceutical applications (Kress, 1994).
Inhibitory Effects on Enzymes : Some pyrimidine derivatives have been studied for their effects on enzymes like dihydrofolic reductase and thymidylate synthetase, indicating potential use in chemotherapy (Baker et al., 1965).
Propriétés
IUPAC Name |
6-(4-methylphenyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-2-4-9(5-3-8)10-6-11(12(15)16)14-7-13-10/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIRVCIYTNMDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylphenyl)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



